7-Nitroquinolin-5-amine
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Overview
Description
7-Nitroquinolin-5-amine is a nitrogen-containing heterocyclic compound with the molecular formula C9H7N3O2. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitroquinolin-5-amine typically involves nitration of quinoline derivatives. One common method is the Skraup synthesis, which involves heating an aromatic amine with glycerol in the presence of sulfuric acid and an oxidizing agent . This method can be adapted to introduce the nitro group at the desired position on the quinoline ring.
Industrial Production Methods: Industrial production of this compound often employs greener and more sustainable chemical processes. Techniques such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are increasingly being used to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-Nitroquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can have significant biological and chemical properties .
Scientific Research Applications
7-Nitroquinolin-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities.
Industry: The compound is used in the production of dyes, catalysts, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Nitroquinolin-5-amine involves its interaction with various molecular targets. The compound can inhibit bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, it may have antitumor activity by inhibiting type 2 methionine aminopeptidase, which is involved in angiogenesis .
Comparison with Similar Compounds
Quinoline: A parent compound with a wide range of biological activities.
Nitroxoline: A hydroxyquinoline derivative with antibacterial and antitumor activities.
8-Nitroquinoline: Another nitro-substituted quinoline with similar properties.
Uniqueness: 7-Nitroquinolin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H7N3O2 |
---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
7-nitroquinolin-5-amine |
InChI |
InChI=1S/C9H7N3O2/c10-8-4-6(12(13)14)5-9-7(8)2-1-3-11-9/h1-5H,10H2 |
InChI Key |
PFUFJQJLHVPGDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2N=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
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